Methyl 3-amino-4-bromobenzoate
Overview
Description
Methyl 3-amino-4-bromobenzoate: is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the third position and a bromine atom at the fourth position . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: : Methyl 3-amino-4-bromobenzoate is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Biology: : In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: : this compound is explored for its potential therapeutic applications. It is used as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties, such as polymers and coatings .
Safety and Hazards
“Methyl 3-amino-4-bromobenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that the compound is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Action Environment
It is known that the compound’s photoactivity is inhibited in a close-packed lattice environment .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Methyl 3-aminobenzoate: The synthesis of Methyl 3-amino-4-bromobenzoate typically begins with the bromination of Methyl 3-aminobenzoate. This reaction involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Esterification of 3-amino-4-bromobenzoic acid: Another method involves the esterification of 3-amino-4-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in Methyl 3-amino-4-bromobenzoate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous solution or nitric acid in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-amino-4-aminobenzoate.
Oxidation: Methyl 3-nitro-4-bromobenzoate.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-bromobenzoate: Similar structure but with the amino and bromine groups swapped positions.
Methyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of a bromine atom.
Methyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: : Methyl 3-amino-4-bromobenzoate is unique due to the presence of both an amino group and a bromine atom on the aromatic ring. This combination of functional groups allows for diverse chemical reactivity and the ability to participate in a wide range of chemical reactions. The bromine atom provides a site for nucleophilic substitution, while the amino group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-amino-4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMSTDWXXKAKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398019 | |
Record name | methyl 3-amino-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46064-79-3 | |
Record name | methyl 3-amino-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-4-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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